Hydrogen-Bond Acceptor Count Advantage Over 3-Phenyl-Substituted Analogs
The target compound possesses a pyrazin-2-yl group at the oxadiazole 3-position, contributing 2 additional hydrogen-bond acceptor (HBA) sites relative to the 3-phenyl analog 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide [1]. Increased HBA count is associated with enhanced aqueous solubility and the potential for additional polar contacts within kinase ATP-binding pockets, a feature exploited in GSK-3β inhibitor optimization [2].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 6 |
| Comparator Or Baseline | 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide: HBA = 4 |
| Quantified Difference | +2 HBA (50% increase) |
| Conditions | In silico property calculation; Topological Polar Surface Area (TPSA) correlates with HBA count |
Why This Matters
Higher HBA count can directly influence off-target profiles and solubility, critical factors when selecting a scaffold for fragment-based or HTS library design.
- [1] Kuujia.com. Cas no 1219903-00-0. Computed Properties: Hydrogen Bond Acceptor Count = 6. Accessed 2026. View Source
- [2] Koryakova, A.G. et al. Bioorg. Med. Chem. Lett. 18 (2008) 3661–3665. Demonstrates dependence of GSK-3β inhibitory activity on terminal heterocyclic H-bond character. View Source
